2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyethyl, difluorophenyl, and methyl groups
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound, under specific reaction conditions.
Fusing the Tetrazole and Pyrimidine Rings: The tetrazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving a suitable catalyst and controlled temperature conditions.
Introduction of Functional Groups: The methoxyethyl, difluorophenyl, and methyl groups are introduced through various substitution reactions, using appropriate reagents and conditions to achieve the desired functionalization.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
Scientific Research Applications
2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure and functional groups make it a potential lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Tetrazolopyrimidines: Compounds with similar core structures but different functional groups, which may exhibit different chemical and biological properties.
Difluorophenyl Derivatives: Compounds containing the difluorophenyl group, which may have similar reactivity and applications.
Methoxyethyl Derivatives: Compounds with the methoxyethyl group, which may share similar solubility and stability characteristics.
The uniqueness of 2-Methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H15F2N5O3 |
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Molecular Weight |
351.31 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15F2N5O3/c1-8-12(14(23)25-6-5-24-2)13(22-15(18-8)19-20-21-22)9-3-4-10(16)11(17)7-9/h3-4,7,13H,5-6H2,1-2H3,(H,18,19,21) |
InChI Key |
SUBIRDXRSIJCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)F)F)C(=O)OCCOC |
Origin of Product |
United States |
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